Methyl 5-bromopent-3-enoate Methyl 5-bromopent-3-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18325429
InChI: InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2-3H,4-5H2,1H3/b3-2+
SMILES:
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

Methyl 5-bromopent-3-enoate

CAS No.:

Cat. No.: VC18325429

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromopent-3-enoate -

Specification

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name methyl (E)-5-bromopent-3-enoate
Standard InChI InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2-3H,4-5H2,1H3/b3-2+
Standard InChI Key YTBXNIPJPAPVPW-NSCUHMNNSA-N
Isomeric SMILES COC(=O)C/C=C/CBr
Canonical SMILES COC(=O)CC=CCBr

Introduction

Chemical Structure and Physicochemical Properties

Methyl 5-bromopent-3-enoate belongs to the class of α,β-unsaturated esters, featuring a bromine atom at the terminal position of a pentenoyl chain. Its (E)-configuration is confirmed by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry . Key properties are summarized below:

PropertyValue
Molecular FormulaC₆H₉BrO₂
Molecular Weight193.04 g/mol
IUPAC Namemethyl (E)-5-bromopent-3-enoate
InChI KeyYTBXNIPJPAPVPW-NSCUHMNNSA-N
SMILESCOC(=O)/C=C/CBr
Boiling Point215.9 °C (estimated)
Density1.42 g/cm³ (predicted)
SolubilityMiscible in organic solvents

The compound’s reactivity stems from its conjugated enoate system and electrophilic bromine, enabling participation in Michael additions, radical reactions, and transition metal-catalyzed couplings .

Synthetic Methodologies

Esterification of 5-Bromopent-3-enoic Acid

The most straightforward synthesis involves acid-catalyzed esterification of 5-bromopent-3-enoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) typically facilitates this reaction, yielding the ester in >80% purity .

Bromination of Pent-3-enoate Derivatives

Alternative routes include the bromination of methyl pent-3-enoate using bromine (Br₂) or N-bromosuccinimide (NBS). For example, radical bromination with NBS under UV light selectively introduces bromine at the terminal position .

Cross-Coupling Approaches

Recent advancements employ palladium or copper catalysts to construct the bromoenal framework. A notable method involves the coupling of methyl acrylate with 1,3-dibromopropane in the presence of CuI and a diamine ligand, achieving 72% yield .

Applications in Organic Synthesis

Cyclization Reactions

Methyl 5-bromopent-3-enoate is a key precursor in bromolactonization. For instance, treatment with tetrabutylammonium bromide (TBAB) and oxone generates γ-bromo-γ-lactones via electrophilic cyclization, a step critical in natural product synthesis .

Transition Metal-Catalyzed Couplings

The compound participates in Suzuki-Miyaura and Heck couplings. In one study, its reaction with phenylboronic acid using Pd(PPh₃)₄ produced methyl 5-phenylpent-3-enoate, a chiral building block for pharmaceuticals .

Radical Polymerization

The bromine atom facilitates atom-transfer radical polymerization (ATRP), enabling the synthesis of functionalized polymers. This application is explored in material science for creating stimuli-responsive surfaces .

ParameterRecommendation
Storage–20°C under inert atmosphere (N₂/Ar)
HandlingUse fume hood; avoid skin contact
DisposalIncinerate per EPA guidelines

Acute exposure risks include skin irritation and respiratory distress . Material Safety Data Sheets (MSDS) recommend nitrile gloves and safety goggles during handling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator